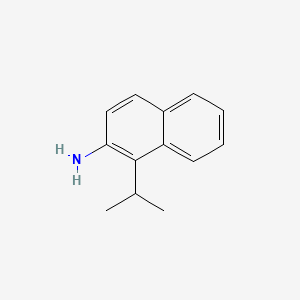
Naphthalene, 1-isopropyl-2-amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-2-aminonaphthalene typically involves the alkylation of naphthalene followed by amination. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-isopropylnaphthalene. This intermediate is then subjected to nitration and subsequent reduction to yield 1-isopropyl-2-aminonaphthalene .
Industrial Production Methods
Industrial production of 1-isopropyl-2-aminonaphthalene may involve continuous flow processes to ensure high yield and purity. The use of zeolite catalysts has been explored to enhance selectivity and conversion rates in the alkylation step .
化学反応の分析
Types of Reactions
1-isopropyl-2-aminonaphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions typically use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of 1-isopropyl-2-aminonaphthalene.
Reduction: Amino derivatives from nitro compounds.
Substitution: Various alkylated or acylated naphthalene derivatives.
科学的研究の応用
1-isopropyl-2-aminonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-isopropyl-2-aminonaphthalene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the isopropyl group can affect the compound’s hydrophobic interactions, altering its binding affinity and specificity .
類似化合物との比較
Similar Compounds
1-isopropyl-2-nitronaphthalene: Similar structure but with a nitro group instead of an amino group.
1-isopropyl-2-hydroxynaphthalene: Contains a hydroxyl group instead of an amino group.
1-isopropyl-2-methylnaphthalene: Features a methyl group instead of an amino group
Uniqueness
The presence of both an isopropyl and an amino group allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
特性
CAS番号 |
389104-54-5 |
|---|---|
分子式 |
C13H15N |
分子量 |
185.26 g/mol |
IUPAC名 |
1-propan-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C13H15N/c1-9(2)13-11-6-4-3-5-10(11)7-8-12(13)14/h3-9H,14H2,1-2H3 |
InChIキー |
UKVVUDXSBIHZFX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC2=CC=CC=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















